

myo-Inositol, Hexaacetate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *myo-Inositol,hexaacetate*

Cat. No.: *B043836*

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CAS Number: 1254-38-2 Molecular Formula: $C_{18}H_{24}O_{12}$ Molecular Weight: 432.38 g/mol

This technical guide provides an in-depth overview of myo-inositol, hexaacetate, a lipophilic derivative of the essential carbocyclic sugar, myo-inositol. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and visualizations of relevant biological pathways.

Core Chemical and Physical Properties

myo-Inositol, hexaacetate, also known as 1,2,3,4,5,6-hexa-O-acetyl-myo-inositol, is a fully acetylated form of myo-inositol. The acetylation of the six hydroxyl groups significantly increases its lipophilicity, making it more soluble in organic solvents and enabling it to be used in applications where the hydrophilicity of myo-inositol is a limitation.

Property	Value
CAS Number	1254-38-2[1]
Molecular Formula	C ₁₈ H ₂₄ O ₁₂ [1]
Molecular Weight	432.38 g/mol [1]
Alternate Names	1,2,3,4,5,6-Hexa-O-acetyl-myo-inositol, Mesoinositol hexaacetate, Hexakis-O-acetyl- myo-inositol[2]

Biological Significance and Applications

myo-Inositol and its phosphorylated derivatives are crucial components of various cellular processes, acting as second messengers in signal transduction pathways, participating in chromatin remodeling, and mediating osmoregulation.[3][4] The biological activity of myo-inositol, hexaacetate is primarily attributed to its role as a cell-permeable prodrug of myo-inositol.[5] Once it crosses the cell membrane, it is believed to be hydrolyzed by intracellular esterases to release myo-inositol, thereby increasing intracellular concentrations of this vital signaling molecule.

This property makes myo-inositol, hexaacetate a valuable tool for studying the intracellular functions of myo-inositol and for potential therapeutic applications where enhanced delivery of myo-inositol is desired.

Experimental Protocols

Synthesis of myo-Inositol, Hexaacetate

A general and effective method for the synthesis of myo-inositol, hexaacetate involves the acetylation of myo-inositol using an excess of a suitable acetylating agent in the presence of a catalyst.

Materials:

- myo-Inositol
- Acetic anhydride

- Pyridine (as catalyst and solvent)
- Dichloromethane (for extraction)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolve myo-inositol in pyridine in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add an excess of acetic anhydride to the cooled solution with stirring.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Quench the reaction by slowly adding water.
- Extract the product into dichloromethane.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of myo-Inositol, Hexaacetate

The crude myo-inositol, hexaacetate can be purified by recrystallization.

Materials:

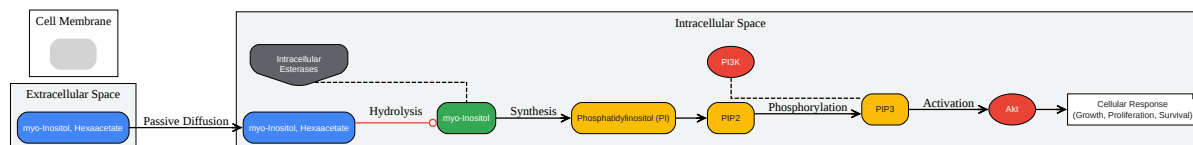
- Crude myo-inositol, hexaacetate
- Ethanol
- Hot plate with magnetic stirrer
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- Dissolve the crude product in a minimal amount of hot ethanol.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol.
- Dry the purified crystals under vacuum.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for myo-inositol, hexaacetate is its intracellular conversion to myo-inositol, which then participates in various signaling pathways. A key pathway is the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which is crucial for cell growth, proliferation, and survival.



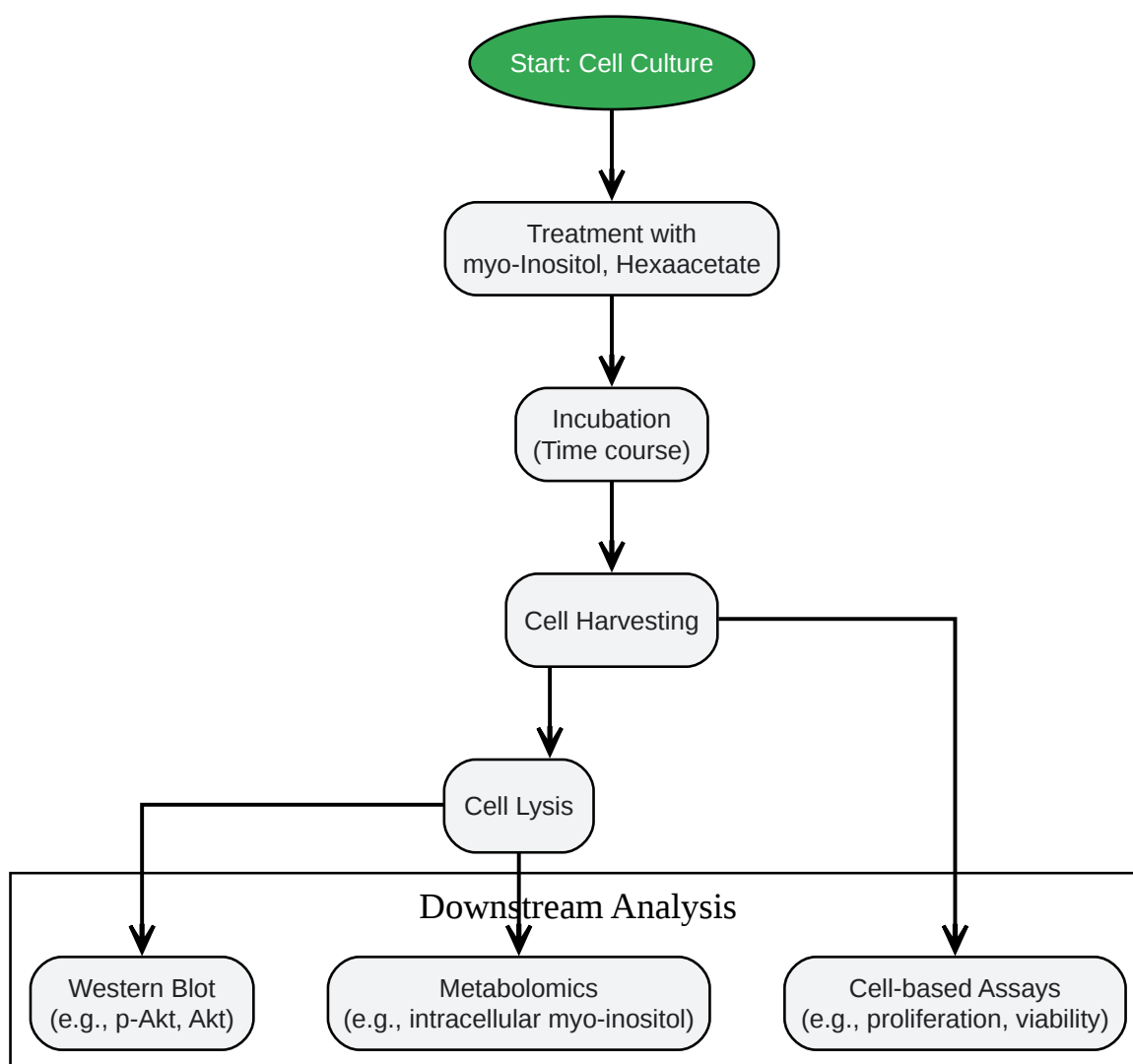
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Caption: Proposed mechanism of action for myo-inositol, hexaacetate.

The diagram above illustrates the proposed workflow for the biological activity of myo-inositol, hexaacetate. As a lipophilic molecule, it can passively diffuse across the cell membrane into the intracellular space. Once inside the cell, it is hydrolyzed by intracellular esterases, releasing free myo-inositol. This newly available myo-inositol can then be utilized in various cellular pathways, including the synthesis of phosphatidylinositol (PI). PI is a precursor to phosphatidylinositol 4,5-bisphosphate (PIP2), which is a key substrate for phosphoinositide 3-kinase (PI3K). Upon activation of PI3K, PIP2 is phosphorylated to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins such as Akt, which in turn mediates a cascade of events leading to cellular responses like cell growth, proliferation, and survival.

Experimental Workflow for Studying Cellular Effects

To investigate the cellular effects of myo-inositol, hexaacetate, a typical experimental workflow would involve cell culture, treatment, and subsequent analysis of specific cellular endpoints.



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Caption: A typical experimental workflow for studying the cellular effects of myo-inositol, hexaacetate.

This workflow begins with the culture of a suitable cell line. The cells are then treated with myo-inositol, hexaacetate at various concentrations and for different durations. Following the incubation period, cells are harvested. For molecular analysis, cells are lysed to extract proteins and metabolites. Western blotting can be used to analyze the phosphorylation status of key signaling proteins, such as Akt, to assess the activation of specific pathways. Metabolomic analysis can confirm the intracellular conversion of the hexaacetate to myo-

inositol. In parallel, cell-based assays can be performed to measure endpoints such as cell proliferation and viability, providing a functional readout of the compound's effects.

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